Lithium trimethylsilanolate

Description

The exact mass of the compound Lithium trimethylsilanolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lithium trimethylsilanolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium trimethylsilanolate including the price, delivery time, and more detailed information at info@benchchem.com.

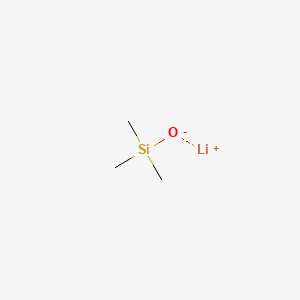

Structure

3D Structure of Parent

Properties

CAS No. |

2004-14-0 |

|---|---|

Molecular Formula |

C3H10LiOSi |

Molecular Weight |

97.2 g/mol |

IUPAC Name |

lithium;trimethyl(oxido)silane |

InChI |

InChI=1S/C3H10OSi.Li/c1-5(2,3)4;/h4H,1-3H3; |

InChI Key |

LQIZMOLWEQTWCW-UHFFFAOYSA-N |

SMILES |

[Li+].C[Si](C)(C)[O-] |

Canonical SMILES |

[Li].C[Si](C)(C)O |

Other CAS No. |

2004-14-0 |

Pictograms |

Corrosive |

Related CAS |

1066-40-6 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Lithium trimethylsilanolate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Lithium trimethylsilanolate (LiTMSO), a versatile organosilicon compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its characteristics, synthesis, and handling.

Core Physical and Chemical Properties

Lithium trimethylsilanolate, with the chemical formula (CH₃)₃SiOLi, is a lithium salt of trimethylsilanol. It is a white to off-white or pale yellow to light orange solid that is highly valued in organic synthesis and polymer chemistry for its roles as a strong base and a nucleophile.[1][2][3]

Physical Properties

The physical characteristics of Lithium trimethylsilanolate are summarized in the table below. It is important to note that as an air- and moisture-sensitive compound, the determination of these properties requires specialized techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉LiOSi | [3][4] |

| Molecular Weight | 96.13 g/mol | [3][4] |

| Appearance | White to off-white solid; Pale yellow to light orange powder | [1][2][3] |

| Melting Point | Softens above 140 °C; does not exhibit a sharp melting point | [1] |

| Boiling Point | 40 °C | [5] |

| Sublimation | 180 °C at 1 mmHg | [1] |

| Density | Not available | |

| Solubility | Soluble in inert organic solvents such as hexane (B92381) and ether. | [5] |

Chemical Properties

Lithium trimethylsilanolate's utility stems from its distinct chemical reactivity. It is a moderately strong base and a potent nucleophile.

| Property | Description | Source(s) |

| Stability | Stable under an inert atmosphere (e.g., nitrogen or argon) in sealed containers. Decomposes slowly in moist air and rapidly in contact with water. | [5] |

| Reactivity | Reacts violently with water and moisture. Incompatible with acids, alcohols, carbon dioxide, esters, halogens, and ketones. | [1] |

| Basicity | Acts as a strong base, capable of deprotonating alcohols and other acidic compounds. | [1] |

| Nucleophilicity | The trimethylsilanolate anion is a strong nucleophile, participating in substitution reactions to introduce trimethylsilyl (B98337) groups. | [1] |

Experimental Protocols

Due to the air- and moisture-sensitive nature of Lithium trimethylsilanolate, all manipulations and property determinations must be carried out under an inert atmosphere using appropriate techniques, such as a glovebox or Schlenk line.

Synthesis of Lithium Trimethylsilanolate

A common and scalable method for the synthesis of Lithium trimethylsilanolate involves the reaction of hexamethyldisiloxane (B120664) with lithium hydroxide (B78521) monohydrate.

Materials:

-

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Anhydrous ethanol

-

Cyclohexane

-

Nitrogen gas (high purity)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Schlenk line or glovebox for inert atmosphere operations

-

Filtration apparatus (e.g., Schlenk filter)

Procedure:

-

Assemble the reaction apparatus (three-necked flask, reflux condenser, and mechanical stirrer) and dry it thoroughly in an oven.

-

Cool the apparatus under a stream of dry nitrogen.

-

In the flask, combine lithium hydroxide monohydrate, hexamethyldisiloxane, anhydrous ethanol, and cyclohexane. A typical molar ratio is 1:1 for LiOH·H₂O to (CH₃)₃SiOSi(CH₃)₃.

-

With vigorous stirring, heat the reaction mixture to reflux under a positive pressure of nitrogen.

-

Maintain the reflux for 24 to 48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid product under an inert atmosphere.

-

Wash the collected solid with a dry, non-reactive solvent like hexane to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure Lithium trimethylsilanolate.

Determination of Melting Point (General Procedure for Air-Sensitive Solids)

Equipment:

-

Melting point apparatus

-

Capillary tubes

-

Glovebox or Schlenk line

Procedure:

-

Inside a glovebox, finely grind a small amount of the Lithium trimethylsilanolate sample.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Seal the open end of the capillary tube using a flame (this should be done carefully outside the glovebox if the sample is sufficiently sealed).

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to about 20 °C below the expected softening point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Observe the sample carefully. Record the temperature at which the solid begins to soften and the temperature at which it becomes a liquid. For Lithium trimethylsilanolate, a distinct melting point may not be observed, but rather a temperature range over which it softens and melts.[1]

Anionic Polymerization of Methyl Methacrylate (B99206) (MMA) using Lithium Trimethylsilanolate

Lithium trimethylsilanolate can be used as an initiator for the anionic polymerization of monomers like methyl methacrylate (MMA), allowing for control over the polymer's tacticity.[1][6]

Materials:

-

Lithium trimethylsilanolate (initiator)

-

Methyl methacrylate (MMA, freshly distilled and purified)

-

Anhydrous tetrahydrofuran (B95107) (THF, as solvent)

-

Methanol (B129727) (for termination)

Equipment:

-

Schlenk flask

-

Syringes and needles (oven-dried)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Magnetic stirrer

Procedure:

-

Set up a Schlenk flask equipped with a magnetic stir bar under a nitrogen atmosphere.

-

Cool the flask to the desired reaction temperature (e.g., -78 °C) using a low-temperature bath.

-

Inject the anhydrous THF into the flask via a syringe.

-

Add the desired amount of Lithium trimethylsilanolate solution in THF to the flask.

-

Slowly add the purified MMA monomer to the stirred initiator solution.

-

Allow the polymerization to proceed for the desired time.

-

Terminate the polymerization by adding a quenching agent, such as methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration and dry it under vacuum.

Visualizations

The following diagrams illustrate key processes related to Lithium trimethylsilanolate.

Caption: Synthesis of Lithium Trimethylsilanolate from Hexamethyldisiloxane and Lithium Hydroxide.

Caption: General workflow for handling air-sensitive compounds like Lithium Trimethylsilanolate.

Caption: Key reactivity pathways of Lithium Trimethylsilanolate.

References

An In-Depth Technical Guide to the Synthesis of Lithium Trimethylsilanolate from Hexamethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium trimethylsilanolate from the readily available starting material, hexamethyldisiloxane (B120664). Lithium trimethylsilanolate is a versatile reagent in organic synthesis and polymer chemistry, valued for its role as a strong base, a nucleophile, and an initiator for anionic polymerization. This document details the two primary synthetic methodologies, providing in-depth experimental protocols, quantitative data, and visual representations of the workflows to aid in laboratory application.

Introduction

Lithium trimethylsilanolate, with the chemical formula (CH₃)₃SiOLi, is an important organosilicon compound. Its synthesis from hexamethyldisiloxane involves the cleavage of the stable silicon-oxygen-silicon (Si-O-Si) bond. The two most prevalent methods for achieving this transformation utilize either lithium hydroxide (B78521) or an organolithium reagent, typically methyllithium (B1224462). The choice of method often depends on the scale of the synthesis, cost considerations, and the desired purity of the final product. The methyllithium route is often favored for laboratory-scale synthesis due to its high yield and relatively mild conditions, while the lithium hydroxide method is more economical for industrial-scale production.[1]

Synthetic Methodologies

Synthesis via Cleavage with Lithium Hydroxide

This method involves the reaction of hexamethyldisiloxane with lithium hydroxide monohydrate in a mixed solvent system.[2] The use of a combination of an alcohol (such as ethanol (B145695), methanol, or butanol) and a non-polar solvent like cyclohexane (B81311) is crucial for the reaction to proceed effectively.[2] The reaction is typically carried out under an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.

Reaction Scheme:

(CH₃)₃Si-O-Si(CH₃)₃ + 2 LiOH·H₂O → 2 (CH₃)₃SiOLi + 3 H₂O

Synthesis via Cleavage with Methyllithium

The cleavage of hexamethyldisiloxane with methyllithium is a convenient method for the laboratory preparation of lithium trimethylsilanolate.[3] This reaction is typically performed in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), and is known for its high efficiency and yield.[1] The reaction proceeds via nucleophilic attack of the methyl anion on one of the silicon atoms of hexamethyldisiloxane.

Reaction Scheme:

(CH₃)₃Si-O-Si(CH₃)₃ + CH₃Li → (CH₃)₃SiOLi + (CH₃)₄Si

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of lithium trimethylsilanolate from hexamethyldisiloxane.

| Parameter | Method 1: Lithium Hydroxide | Method 2: Methyllithium |

| Hexamethyldisiloxane (molar ratio) | 0.5 - 2 | 1 |

| Lithium Reagent (molar ratio) | 1 (as LiOH·H₂O) | 1 (as CH₃Li) |

| Solvent System | Alcohol (Ethanol, Methanol, or Butanol) and Cyclohexane | Tetrahydrofuran (THF) or Diethyl ether |

| Reaction Temperature | Reflux | Room Temperature |

| Reaction Time | 24 - 48 hours[2] | Typically shorter than Method 1 |

| Yield | 70% - 93%[2][4] | High (specific values vary)[1] |

Experimental Protocols

Detailed Experimental Protocol for Synthesis with Lithium Hydroxide

This protocol is adapted from a patented procedure.[2]

Materials:

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)

-

Anhydrous Ethanol

-

Cyclohexane

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

A 250 mL four-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Water trap (optional, but recommended)

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Setup: Assemble the four-necked flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet. Ensure the system is dry and can be maintained under a positive pressure of nitrogen.

-

Charging the Reactor: To the flask, add lithium hydroxide monohydrate (4.2 g), hexamethyldisiloxane (16.6 g), cyclohexane (40 g), and anhydrous ethanol (50 g).[4]

-

Reaction: Begin vigorous stirring (120 rpm) and heat the mixture to reflux under a nitrogen atmosphere. Maintain the reflux for 35 hours.[4]

-

Work-up: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature naturally.

-

Isolation: Filter the solid product from the reaction mixture.

-

Drying: Dry the isolated white solid in a vacuum oven at 80°C and 0.1 MPa for 2.5 hours to obtain lithium trimethylsilanolate.[4] The reported yield for this specific procedure is 93%.[4]

-

Storage: Store the final product under a dry, inert atmosphere as it is sensitive to moisture.

Detailed Experimental Protocol for Synthesis with Methyllithium

The following is a generalized experimental protocol based on established chemical principles for the cleavage of siloxanes with organolithium reagents.

Materials:

-

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃), freshly distilled

-

Methyllithium (CH₃Li) solution in diethyl ether or THF (concentration predetermined by titration)

-

Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)

-

Anhydrous hexanes

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

A flame-dried, two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Inert gas manifold (Schlenk line)

-

Cannula for liquid transfer

Procedure:

-

Setup: Assemble the flame-dried flask with a magnetic stir bar and a septum under a positive pressure of dry nitrogen or argon.

-

Reagent Addition: To the flask, add freshly distilled hexamethyldisiloxane via syringe. Dissolve it in anhydrous THF.

-

Reaction: Cool the solution to 0°C using an ice bath. Slowly add one molar equivalent of the methyllithium solution dropwise via syringe while stirring. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitoring the Reaction (Optional): The reaction can be monitored by taking aliquots (under inert atmosphere) and analyzing by techniques such as ¹H NMR to observe the disappearance of the hexamethyldisiloxane signal and the appearance of the tetramethylsilane (B1202638) and lithium trimethylsilanolate signals.

-

Isolation: The resulting solution of lithium trimethylsilanolate in THF can often be used directly for subsequent reactions. To isolate the solid product, the solvent can be removed under reduced pressure. The resulting solid should be washed with anhydrous hexanes to remove any unreacted starting material or byproducts and then dried under high vacuum.

-

Storage: The isolated lithium trimethylsilanolate should be stored in a glovebox or a sealed container under an inert atmosphere.

Mandatory Visualizations

Workflow for Synthesis with Lithium Hydroxide

Caption: Synthesis of Lithium Trimethylsilanolate using Lithium Hydroxide.

Workflow for Synthesis with Methyllithium

Caption: Synthesis of Lithium Trimethylsilanolate using Methyllithium.

References

Lithium trimethylsilanolate CAS number and molecular structure.

An In-depth Technical Guide to Lithium Trimethylsilanolate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of lithium trimethylsilanolate, a versatile organosilicon compound. It covers its chemical identity, molecular structure, key properties, synthesis protocols, and significant applications in various fields of research and development.

Chemical Identity and Molecular Structure

Lithium trimethylsilanolate, also known as trimethylsilanol (B90980) lithium salt, is an alkali metal salt of trimethylsilanol. It is a valuable reagent in organic synthesis and materials science due to the high nucleophilicity of the oxygen atom linked to the silicon.[1]

CAS Number: 2004-14-0[2][3][4]

Molecular Structure:

The structure consists of a lithium cation ionically bonded to the oxygen atom of the trimethylsilanolate anion.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of lithium trimethylsilanolate is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 96.13 g/mol | [2][3] |

| Appearance | Pale yellow to light orange powder | [2] |

| Assay | 95% to 105.5% (by titration) | [2][3] |

| Form | Solid | [3] |

| Storage Conditions | Room Temperature, under inert atmosphere | [2][6] |

Key Stability and Reactivity Information:

-

Moisture Sensitivity: Decomposes slowly in moist air and rapidly in water.[1]

-

Reactivity with CO₂: Reacts with carbon dioxide, particularly in the presence of moisture, to form lithium carbonate and hexamethyldisiloxane (B120664).[1] This reactivity is utilized in applications like atomic layer deposition (ALD).[1]

-

Handling: Due to its air and moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[6]

Synthesis of Lithium Trimethylsilanolate

The synthesis of lithium trimethylsilanolate is primarily achieved through the cleavage of the Si-O-Si bond in hexamethyldisiloxane.[1] Two main routes are commonly employed, differing in the lithium source used.

Experimental Protocol: Industrial Scale Synthesis

This method is cost-effective and safer for large-scale production, utilizing lithium hydroxide (B78521).[1]

Reaction: (CH₃)₃SiOSi(CH₃)₃ + 2 LiOH·H₂O → 2 (CH₃)₃SiOLi + 3 H₂O

Materials:

-

Hexamethyldisiloxane

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Mixed organic solvent (e.g., absolute ethanol (B145695) and cyclohexane (B81311) in a 1:1 to 1.5:1 mass ratio)[7]

-

Nitrogen (N₂) gas for inert atmosphere

Procedure: [7]

-

To a reaction vessel, add hexamethyldisiloxane, lithium hydroxide monohydrate, and the mixed organic solvent. The molar ratio of hexamethyldisiloxane to LiOH·H₂O should be 1:1.[7]

-

Purge the reactor with nitrogen gas to establish an inert atmosphere.

-

Heat the mixture to reflux.

-

Maintain the reflux for 24 to 48 hours.

-

After the reaction is complete, allow the mixture to cool naturally to room temperature.

-

Filter the resulting solid product.

-

Dry the collected solid under vacuum (0.1 MPa) at 80°C for 2 to 4 hours to yield the final lithium trimethylsilanolate product.

Experimental Protocol: Laboratory Scale Synthesis

This convenient laboratory-scale synthesis uses an organolithium reagent, such as methyllithium (B1224462), and is valued for its high yield.[1] It was first reported by Seyferth and Alleston in 1963.[1][8]

Reaction: (CH₃)₃SiOSi(CH₃)₃ + CH₃Li → (CH₃)₃SiOLi + (CH₃)₄Si

Materials:

-

Hexamethyldisiloxane

-

Methyllithium (CH₃Li) solution in a suitable solvent (e.g., diethyl ether)

-

Anhydrous solvent (e.g., diethyl ether)

-

Nitrogen (N₂) or Argon (Ar) gas for inert atmosphere

-

Under an inert atmosphere, dissolve hexamethyldisiloxane in an anhydrous solvent in a suitable reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add the methyllithium solution to the stirred hexamethyldisiloxane solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting solution of lithium trimethylsilanolate can often be used directly for subsequent reactions.[8] Alternatively, the solvent and the volatile tetramethylsilane (B1202638) byproduct can be removed under vacuum to isolate the solid product.

Caption: Synthesis pathways for lithium trimethylsilanolate.

Applications in Research and Development

Lithium trimethylsilanolate is a versatile compound with a growing number of applications.

Organic Synthesis

Due to the polarity of the Li-O-Si linkage, the oxygen atom is highly nucleophilic, making it a valuable reagent.[1]

-

Strong Base and Nucleophile: It is used for deprotonation of acidic compounds and in nucleophilic substitution reactions.[6]

-

Ester Hydrolysis: It serves as an effective agent for the hydrolysis of esters under mild conditions.[8]

-

Introduction of Trimethylsilyl (B98337) Groups: It can be used to introduce trimethylsilyl ethers.

Polymer Chemistry

The compound is utilized as an initiator in anionic polymerization processes, for example, with methyl methacrylate.[6] This allows for excellent control over the molecular weight distribution and isotacticity of the resulting polymers.[6]

Materials Science and Electronics

-

Lithium-Ion Batteries: It is actively researched as an electrolyte additive in lithium-ion batteries, where it has been shown to improve performance and stability.[1][2]

-

Atomic Layer Deposition (ALD): It is a novel precursor for the ALD of lithium-containing thin films, such as Li₂CO₃ and other lithium oxides.[1][9] Its volatility and thermal stability allow for precise control over film composition.[1][9]

-

Silicone-Based Products: It is used in the formulation of silicones, enhancing their thermal stability and chemical resistance.[2]

Caption: General workflow for Atomic Layer Deposition using LiTMSO.

Conclusion

Lithium trimethylsilanolate is a key organosilicon reagent with significant utility in both academic research and industrial applications. Its unique reactivity profile makes it an indispensable tool in organic synthesis, polymer chemistry, and the development of advanced materials for energy storage and electronics. Proper handling techniques are essential due to its sensitivity to air and moisture. Future research is expected to further expand its applications, particularly in the field of materials science.

References

- 1. Lithium trimethylsilanolate | 2004-14-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. トリメチルシラノール酸リチウム 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Lithium trimethylsilanolate | C3H9LiOSi | CID 74821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Lithium trimethylsilanolate | 2004-14-0 [smolecule.com]

- 7. CN102491993A - Preparation method of lithium trimethylsilanolate - Google Patents [patents.google.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. pubs.aip.org [pubs.aip.org]

Spectroscopic Profile of Lithium Trimethylsilanolate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data available for lithium trimethylsilanolate ((CH₃)₃SiOLi), a versatile organosilicon reagent with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Detailed experimental protocols for sample handling and data acquisition are provided, alongside a visual representation of the synthesis and characterization workflow.

Introduction

Lithium trimethylsilanolate is a lithium salt of trimethylsilanol, existing as a white, moisture-sensitive solid. Its utility as a strong base and a precursor for the introduction of the trimethylsilyl (B98337) group makes it a valuable reagent in various chemical transformations. Accurate characterization of this compound is paramount for its effective use and for ensuring the reproducibility of synthetic procedures. This guide summarizes the key spectroscopic data for lithium trimethylsilanolate and provides standardized methodologies for its analysis.

Spectroscopic Data

The structural elucidation and purity assessment of lithium trimethylsilanolate rely on a combination of spectroscopic techniques. The following sections present the available data for NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of lithium trimethylsilanolate in solution. The presence of multiple NMR-active nuclei, including ¹H, ¹³C, ⁷Li, and ²⁹Si, allows for a thorough analysis.

Table 1: NMR Spectroscopic Data for Lithium Trimethylsilanolate

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Notes |

| ¹H | Data not available | - | - | - | The protons of the methyl groups are expected to show a singlet. |

| ¹³C | Data not available | - | - | - | A single resonance is expected for the three equivalent methyl carbons. |

| ⁷Li | Data not available | - | - | - | The chemical shift is sensitive to the solvent and aggregation state.[1][2] |

| ²⁹Si | -13.22 to -15.54 | Singlet | - | THF-d₈ | The chemical shift is indicative of the silicon environment in a silanolate.[3] A shift at -59 ppm has also been reported.[4] |

Note: The specific chemical shifts for ¹H, ¹³C, and ⁷Li are not consistently reported in the literature and can be influenced by solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of key functional groups.

Table 2: Infrared (IR) Spectroscopic Data for Lithium Trimethylsilanolate

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1250 | Si-C stretching | Strong |

| 800-1100 | Si-O stretching | Strong |

| 950-810 | Si-OH bending (in parent silanol) | Broad |

Note: The broadness of the Si-O stretch is characteristic. The spectrum of the parent compound, trimethylsilanol, shows a broad band in the 950-810 cm⁻¹ range corresponding to the Si-OH bending vibration.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of lithium trimethylsilanolate.

Table 3: Mass Spectrometry (MS) Data for Lithium Trimethylsilanolate

| m/z | Assignment | Notes |

| 96 | [M]⁺ (Molecular Ion) | Corresponds to the molecular weight of the neutral molecule.[4] |

| 73 | [(CH₃)₃Si]⁺ | A common fragment in the mass spectra of trimethylsilyl compounds.[7][8] |

Experimental Protocols

Given the air- and moisture-sensitive nature of lithium trimethylsilanolate, proper handling techniques are crucial for obtaining reliable spectroscopic data.[9][10][11]

Synthesis of Lithium Trimethylsilanolate

A common method for the synthesis of lithium trimethylsilanolate involves the reaction of hexamethyldisiloxane (B120664) with lithium hydroxide (B78521) in a suitable solvent under an inert atmosphere.

-

Reaction Workflow:

References

- 1. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. mdpi.com [mdpi.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. gelest.com [gelest.com]

- 6. Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molan.wdfiles.com [molan.wdfiles.com]

- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

Lithium Trimethylsilanolate: A Technical Guide to its Solubility and Stability in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of lithium trimethylsilanolate (LiOTMS) in various organic solvents. LiOTMS is a versatile organometallic compound with significant applications in organic synthesis and materials science.[1][2] A thorough understanding of its behavior in solution is critical for its effective use. This document summarizes available qualitative solubility data, discusses key stability considerations, and provides detailed experimental protocols for quantitative analysis.

Solubility Profile of Lithium Trimethylsilanolate

The solubility of lithium trimethylsilanolate is highly dependent on the nature of the solvent, a characteristic that stems from the polar Li-O bond and the nonpolar trimethylsilyl (B98337) group.[1][3] The aggregation state of LiOTMS in solution, which varies from monomeric species in dilute solutions to dimers and higher-order aggregates at increased concentrations, also influences its solubility.[1]

Qualitative Solubility

Lithium trimethylsilanolate exhibits good solubility in polar aprotic solvents, which can effectively solvate the lithium cation.[1] Conversely, its solubility is limited in nonpolar hydrocarbon solvents.[1] Commercial preparations are often available as solutions in solvents like toluene (B28343) to improve handling.[1]

| Solvent Class | Solvent Examples | Solubility | Reference |

| Polar Aprotic | Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Good | [1] |

| Hydrocarbon | Hexane (B92381) | Limited | [1] |

| Aromatic Hydrocarbon | Toluene, Dichloromethane | Sufficient for commercial solutions | [1] |

| Ether | Diethyl Ether | Soluble | [4] |

Note: There is some conflicting information in the literature regarding solubility in hydrocarbon solvents like hexane and ether, highlighting the need for precise quantitative measurements.

Quantitative Solubility Data

Quantitative solubility data for lithium trimethylsilanolate in various organic solvents is not extensively reported in readily available literature. The data presented below is based on general observations and should be confirmed experimentally for specific applications.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Tetrahydrofuran (THF) | 25 | Not available in searched literature | |

| Dimethyl Sulfoxide (DMSO) | 25 | Not available in searched literature | |

| Hexane | 25 | Not available in searched literature | |

| Toluene | 25 | Not available in searched literature |

Stability Profile of Lithium Trimethylsilanolate

The stability of LiOTMS is influenced by temperature, moisture, and atmospheric carbon dioxide. Proper handling and storage under an inert atmosphere are crucial.[5][6]

Thermal Stability

Lithium trimethylsilanolate demonstrates notable thermal stability. The decomposition process is multi-staged, with initial volatilization observed between 50-180°C.[1] The primary chemical breakdown occurs at higher temperatures (180-300°C), involving the cleavage of the lithium-oxygen bond to form lithium oxide and trimethylsilanol (B90980).[1] Under reduced pressure (1 mmHg), the compound can be purified by sublimation at 180°C.[1]

Hydrolytic Stability and Reactivity

LiOTMS is highly sensitive to moisture and undergoes hydrolysis.[3] This reactivity necessitates that all handling and storage procedures are performed under rigorously anhydrous conditions, typically under a nitrogen or argon atmosphere.[5][6]

-

Reaction with Water: It reacts rapidly with water, and slowly with ambient moisture, to yield lithium hydroxide (B78521) and trimethylsilanol. The trimethylsilanol can then condense to form hexamethyldisiloxane (B120664).[3] This hydrolysis rate is dependent on temperature, increasing as the temperature rises.[1]

-

Reaction with Carbon Dioxide: LiOTMS is incompatible with carbon dioxide. The silanolate anion can react with CO₂, leading to the formation of lithium carbonate and hexamethyldisiloxane.[3]

-

Incompatible Materials: Beyond water and CO₂, LiOTMS is incompatible with a range of substances including acids, alcohols, esters, halogens, and ketones.[6]

A summary of stability-related factors is presented in the table below.

| Factor | Effect on LiOTMS | Products of Decomposition | Reference |

| Moisture/Water | Rapid hydrolysis | Lithium hydroxide, Trimethylsilanol, Hexamethyldisiloxane | [3] |

| **Carbon Dioxide (CO₂) ** | Reacts to form carbonate | Lithium carbonate, Hexamethyldisiloxane | [3] |

| Elevated Temperature | Volatilization (50-180°C), Decomposition (180-300°C) | Lithium oxide, Trimethylsilanol | [1] |

| Acids, Alcohols, Esters, Ketones, Halogens | Incompatible; vigorous reaction | Various | [3][6] |

| Inert Atmosphere (N₂, Ar) | Stable | N/A | [5][6] |

Diagrams and Visualizations

Factors Influencing LiOTMS Solubility and Stability

The following diagram illustrates the key environmental and chemical factors that impact the integrity of lithium trimethylsilanolate.

Experimental Workflow for Solubility Determination

This diagram outlines a generalized workflow for the quantitative determination of LiOTMS solubility in an organic solvent, emphasizing the necessary inert atmosphere conditions.

Experimental Protocols

Given the air- and moisture-sensitive nature of lithium trimethylsilanolate, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[7]

Protocol for Quantitative Solubility Determination

This protocol describes the equilibrium solubility method, which is considered a reliable "gold standard" for determining thermodynamic solubility.

Objective: To determine the saturation solubility of LiOTMS in a given anhydrous organic solvent at a constant temperature.

Materials:

-

Lithium trimethylsilanolate (solid, ≥95% purity)

-

Anhydrous organic solvent of interest (e.g., THF, Toluene)

-

Schlenk flasks or vials with septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Inert gas (Argon or Nitrogen) source

-

Gastight syringes and needles

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Volumetric flasks for dilutions

-

Analytical instrument for quantification (e.g., ICP-OES for lithium content, or ¹H NMR)

Procedure:

-

Preparation (Inert Atmosphere): a. Dry all glassware in an oven at >120°C overnight and cool under vacuum or in a desiccator. b. In a glovebox or under a positive pressure of inert gas, add an excess amount of solid LiOTMS to a pre-weighed Schlenk flask containing a magnetic stir bar. An excess is critical to ensure a saturated solution with remaining solid. c. Add a precise volume of the anhydrous organic solvent to the flask. d. Seal the flask with a septum and secure it. If not in a glovebox, connect the flask to a Schlenk line and cycle between vacuum and inert gas three times to ensure an inert atmosphere.

-

Equilibration: a. Place the flask in a constant temperature bath set to the desired temperature (e.g., 25°C). b. Stir the suspension vigorously enough to keep the solid suspended for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation (Inert Atmosphere): a. After the equilibration period, stop stirring and allow the excess solid to settle completely (at least 2-4 hours) while maintaining the constant temperature. b. Carefully withdraw a known volume of the clear supernatant using a gastight syringe equipped with a syringe filter. Filtering is crucial to remove any undissolved microparticles. c. Immediately transfer the filtered saturated solution into a pre-weighed volumetric flask and seal it. d. Reweigh the flask to determine the mass of the solution withdrawn. e. Dilute the sample to a known final volume with the same solvent for analysis. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical instrument.

-

Quantification: a. Method A (ICP-OES): Analyze the diluted samples for total lithium concentration. Convert the Li⁺ concentration back to the concentration of LiOTMS using its molecular weight (96.13 g/mol ).[1] b. Method B (¹H NMR): Prepare a standard curve using solutions of known LiOTMS concentration containing a known amount of an internal standard (e.g., ferrocene). Analyze the diluted samples by ¹H NMR and determine the concentration of LiOTMS by integrating the trimethylsilyl proton signal (a singlet typically around 0.1-0.3 ppm) relative to the internal standard.[1]

-

Calculation: a. Calculate the concentration in the original saturated solution from the quantified value of the diluted sample. b. Express the final solubility in appropriate units, such as g/100 mL or mol/L.

Protocol for Stability Assessment in Organic Solvents

This protocol outlines a method to assess the stability of LiOTMS in a specific organic solvent over time under controlled conditions.

Objective: To monitor the degradation of LiOTMS in solution over a set period by quantifying its concentration at various time points.

Materials:

-

Lithium trimethylsilanolate (solid, ≥95% purity)

-

Anhydrous deuterated solvent for NMR analysis (e.g., THF-d8) or anhydrous solvent for GC-MS analysis.

-

NMR tubes with J. Young valves or screw caps (B75204) with septa.

-

Internal standard for quantitative NMR (qNMR), if applicable (e.g., 1,3,5-trimethoxybenzene).

-

Glovebox or Schlenk line.

-

NMR spectrometer or GC-MS instrument.

Procedure:

-

Sample Preparation (Inert Atmosphere): a. Inside a glovebox, prepare a stock solution of LiOTMS of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent. b. If using qNMR, add a precise amount of the internal standard to the stock solution. c. Aliquot the solution into several NMR tubes or vials, ensuring each is filled to the same level. d. Seal the tubes/vials securely. If using NMR tubes with septa, wrap them with Parafilm for extra security.

-

Storage and Monitoring: a. Acquire an initial analytical measurement (NMR or GC-MS) for a "time zero" (T₀) sample immediately after preparation. b. Store the remaining samples under controlled conditions (e.g., at room temperature, 25°C, protected from light). c. At predetermined time intervals (e.g., T = 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one sample for analysis.

-

Analysis: a. NMR Spectroscopy: i. Acquire a quantitative ¹H NMR spectrum of the sample. ii. Integrate the characteristic peak for the LiOTMS trimethylsilyl protons against the peak of the internal standard. iii. The appearance of new peaks, for example, those corresponding to trimethylsilanol or hexamethyldisiloxane, would indicate degradation.[3] b. GC-MS Analysis: i. This method is suitable for monitoring the formation of volatile degradation products. ii. A major challenge is the non-volatile nature of the salt itself, which can damage the GC system.[8] Therefore, analysis often focuses on headspace sampling or derivatization of degradation products. iii. For analysis, a small aliquot of the solution can be taken, and any degradation products like hexamethyldisiloxane can be quantified.

-

Data Interpretation: a. Calculate the concentration of LiOTMS remaining at each time point. b. Plot the concentration of LiOTMS versus time to determine the degradation rate. c. Identify any degradation products by analyzing new signals in the NMR or new peaks in the GC-MS chromatogram.

References

- 1. Buy Lithium trimethylsilanolate | 2004-14-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Lithium trimethylsilanolate | 2004-14-0 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. gelest.com [gelest.com]

- 6. gelest.com [gelest.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the Thermal Decomposition of Lithium Trimethylsilanolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium trimethylsilanolate (LiOSi(CH₃)₃), a versatile organosilicon compound, finds increasing application in materials science, organic synthesis, and pharmaceutical manufacturing. Its utility often hinges on its thermal behavior, particularly its decomposition characteristics. This technical guide provides a comprehensive overview of the thermal decomposition of lithium trimethylsilanolate, consolidating available data and outlining robust experimental protocols for its analysis. A proposed decomposition mechanism is presented, supported by analogous data from related organometallic and silicon-containing compounds. This document is intended to serve as a foundational resource for researchers and professionals requiring a deep understanding of the thermal stability and degradation pathways of this important chemical intermediate.

Introduction

Lithium trimethylsilanolate is a key reagent and precursor in a variety of chemical processes, valued for its role as a strong base and a source of the trimethylsiloxy group.[1] Its applications range from initiating anionic polymerization to serving as a precursor for the deposition of lithium-containing thin films.[2] The thermal stability of lithium trimethylsilanolate is a critical parameter that dictates its handling, storage, and reaction conditions. Understanding its decomposition pathway and the nature of its degradation products is paramount for process optimization, safety, and quality control. This guide synthesizes current knowledge on the subject and provides detailed methodologies for its investigation.

Thermal Stability and Decomposition Profile

Lithium trimethylsilanolate is generally considered to be thermally stable under inert conditions up to approximately 180°C.[3] Beyond this temperature, decomposition processes begin to occur, with uncontrolled degradation and growth observed in applications like atomic layer deposition (ALD) at temperatures exceeding 300°C.[2] Thermogravimetric analysis (TGA) is a primary technique for characterizing this thermal stability, revealing the temperature ranges over which mass loss occurs.

While specific quantitative data for the thermal decomposition products of pure lithium trimethylsilanolate is not extensively available in the public domain, analysis of related lithium salts and organosilicon compounds allows for the postulation of a decomposition pathway.[3][4][5] The primary decomposition is expected to involve the cleavage of silicon-carbon and silicon-oxygen bonds, leading to the formation of various volatile and non-volatile products.

Data Presentation: Expected Thermal Decomposition Products

The following tables summarize the expected decomposition products of lithium trimethylsilanolate at different temperature regimes. This data is extrapolated from studies on analogous compounds and general principles of organosilicon chemistry. It should be noted that the relative abundance of these products can be influenced by factors such as heating rate, atmosphere, and the presence of impurities.

Table 1: Gaseous Decomposition Products (Analyzed by GC-MS)

| Temperature Range (°C) | Expected Gaseous Products | Potential Origin |

| 200 - 400 | Methane (CH₄) | Cleavage of Si-CH₃ bonds |

| Ethane (C₂H₆) | Recombination of methyl radicals | |

| Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) | Condensation of trimethylsilanol | |

| > 400 | Higher alkanes and alkenes | Secondary decomposition reactions |

| Hydrogen (H₂) | Dehydrogenation at high temperatures |

Table 2: Solid Residue Composition (Analyzed by XRD, XPS)

| Temperature Range (°C) | Expected Solid Residue |

| 200 - 400 | Lithium silicates (e.g., Li₂SiO₃, Li₄SiO₄) |

| Lithium carbonate (Li₂CO₃) - if CO₂ is present | |

| > 400 | Lithium oxide (Li₂O) |

| Silicon carbide (SiC) - at very high temperatures |

Experimental Protocols

A thorough investigation of the thermal decomposition of lithium trimethylsilanolate requires a combination of analytical techniques. The following protocols outline the key experimental methodologies.

Thermogravimetric Analysis Coupled with Evolved Gas Analysis (TGA-EGA)

Objective: To determine the thermal stability and identify the evolved gaseous products during decomposition.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR).

Methodology:

-

Place a small, accurately weighed sample (5-10 mg) of lithium trimethylsilanolate into an alumina (B75360) or platinum TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to ensure an oxygen-free environment.

-

Heat the sample from ambient temperature to a final temperature of at least 800°C at a controlled heating rate (e.g., 10°C/min).

-

Continuously monitor the sample mass as a function of temperature.

-

Simultaneously, transfer the evolved gases from the TGA furnace to the MS or FTIR for real-time analysis of the decomposition products.

-

Analyze the resulting TGA curve for mass loss steps and the EGA data to identify the chemical composition of the evolved gases at each step.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile organic products of thermal decomposition.

Instrumentation:

-

Pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

-

Place a microgram-scale sample of lithium trimethylsilanolate into a pyrolysis sample holder (e.g., a quartz tube or a platinum filament).

-

Introduce the sample holder into the pyrolyzer.

-

Rapidly heat the sample to a series of predetermined temperatures (e.g., 300°C, 500°C, 700°C) in an inert atmosphere (helium).

-

The volatile pyrolysis products are swept directly into the GC injection port.

-

Separate the pyrolysis products using a suitable GC column (e.g., a non-polar or medium-polarity column).

-

Identify the separated components using the mass spectrometer by comparing their mass spectra with spectral libraries (e.g., NIST).

-

Quantify the products by integrating the peak areas in the chromatogram, using internal or external standards if necessary.

Mandatory Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for lithium trimethylsilanolate based on fundamental chemical principles and data from related compounds.

Experimental Workflow for Thermal Analysis

The diagram below outlines the logical workflow for a comprehensive thermal analysis of lithium trimethylsilanolate.

References

A Technical Guide to the Hygroscopic Nature and Moisture Sensitivity of Lithium Trimethylsilanolate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium trimethylsilanolate (LiOTMS) is a versatile organosilicon compound widely utilized as a potent nucleophile, a mild base in organic synthesis, and a key component in advanced materials science, including as an electrolyte additive in lithium-ion batteries.[1][2][3] Its utility in sensitive applications, particularly within pharmaceutical development and electronics, is critically governed by its pronounced hygroscopic nature and high reactivity towards atmospheric moisture and carbon dioxide. This technical guide provides an in-depth examination of the moisture sensitivity of LiOTMS, detailing its degradation pathways, impact on applications, and rigorous experimental protocols for handling, storage, and analysis to ensure its effective and safe use in research and development settings.

Introduction to Lithium Trimethylsilanolate (LiOTMS)

Lithium trimethylsilanolate, with the chemical formula (CH₃)₃SiOLi, is the lithium salt of trimethylsilanol (B90980).[2] The polarity of the Li-O-Si linkage confers a high degree of nucleophilicity on the oxygen atom, making it a valuable reagent for a variety of chemical transformations.[1] Its applications are extensive, ranging from initiating anionic polymerization and catalyzing organic reactions to serving as a precursor for atomic layer deposition of lithium-containing thin films.[2][4] In the pharmaceutical industry, it is employed in processes requiring mild basic conditions or specific nucleophilic attack.[3] However, the compound's reactivity also extends to atmospheric gases, making a thorough understanding of its handling requirements paramount.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Lithium trimethylsilanolate is presented in Table 1. These properties are fundamental to its behavior and dictate the necessary conditions for its storage and use.

Table 1: Physicochemical Properties of Lithium Trimethylsilanolate

| Property | Value | References |

| Chemical Formula | C₃H₉LiOSi | [3][5][6] |

| Molecular Weight | 96.13 g/mol | [3][7] |

| Appearance | White to pale yellow or light orange powder/solid. | [2][3][6] |

| CAS Number | 2004-14-0 | [3][7] |

| Thermal Stability | Stable up to approximately 180-300°C under inert conditions. | [1][2] |

| Vapor Pressure | 24.12 psi @ 55°C | [1] |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMSO) and inert organic solvents (e.g., hexane, ether). | [2][5] |

Hygroscopic Nature and Moisture Sensitivity

The primary challenge in the application of LiOTMS is its extreme sensitivity to moisture and, to a lesser extent, carbon dioxide. This reactivity necessitates stringent anhydrous and anaerobic handling conditions.

Reaction with Water (Hydrolysis)

LiOTMS is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Its interaction with water is not passive absorption but a rapid and exothermic chemical reaction. The material decomposes slowly in moist air and reacts violently with liquid water, which can potentially lead to ignition.[1] This hydrolysis process yields lithium hydroxide (B78521) and trimethylsilanol. The trimethylsilanol can subsequently self-condense to form hexamethyldisiloxane (B120664) (HMDSO), especially under acidic or basic conditions.[1][8]

The overall degradation pathway can be summarized as:

-

(CH₃)₃SiOLi + H₂O → (CH₃)₃SiOH + LiOH

-

2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O

This reaction cascade consumes the active reagent and generates byproducts that can interfere with sensitive chemical processes.

Reaction with Carbon Dioxide

In addition to water, LiOTMS is incompatible with carbon dioxide.[1] The silanolate anion can react with CO₂, particularly in the presence of moisture, leading to the formation of lithium carbonate and hexamethyldisiloxane.[1] This degradation pathway further underscores the necessity of handling the compound under a completely inert atmosphere like argon or nitrogen.

Impact on Applications

The high sensitivity to moisture has profound implications for the application of LiOTMS:

-

Drug Development: In multi-step organic syntheses, the presence of moisture can neutralize the LiOTMS reagent, leading to failed or low-yield reactions. The generation of LiOH can also induce unwanted side reactions.

-

Materials Science: When used as an electrolyte additive in lithium-ion batteries, moisture contamination is catastrophic. The reaction of water with electrolyte salts (like LiPF₆) and additives forms hydrofluoric acid (HF), which corrodes battery components, degrades the Solid Electrolyte Interphase (SEI), and leads to gas generation, increased internal resistance, and rapid capacity fade.[9][10][11][12][13]

Quantitative Data Summary

Table 2: Moisture and Air Sensitivity Characteristics of LiOTMS

| Parameter | Description | Implication | References |

| Hygroscopicity | Readily absorbs moisture from the air. | Must be handled and stored in a dry, inert atmosphere. | [1][4] |

| Reactivity with Water | Rapid, exothermic decomposition. May ignite. | Water is an unsuitable fire extinguishing agent. Strict exclusion of water is required. | [1] |

| Reactivity with CO₂ | Reacts to form lithium carbonate. | Handling must be under an inert atmosphere (N₂ or Ar), not CO₂. | [1][8] |

| Storage Conditions | Store under dry nitrogen or argon in tightly sealed containers. | Standard laboratory atmosphere is unsuitable for storage. | [14] |

| Handling Environment | Inert atmosphere glove box or Schlenk line techniques are mandatory. | Prevents degradation and ensures reagent activity and safety. | [14][15][16] |

Experimental Protocols

Adherence to strict experimental protocols is essential for the successful and safe use of LiOTMS.

Protocol for Safe Handling and Storage

LiOTMS is a water-reactive solid that requires handling under an inert atmosphere to prevent degradation and potential fire.[14][15][17]

-

Preparation: Before handling, ensure a fully operational and purged inert atmosphere glove box or a properly set up Schlenk line is available. Remove all combustible materials and sources of moisture from the immediate work area.[18]

-

Personal Protective Equipment (PPE): Wear a flame-resistant (FR) lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[15][18]

-

Transfer: All transfers of the solid should be conducted within the inert atmosphere of a glove box. Use clean, dry spatulas and weighing boats.

-

Storage: Store the compound in its original, tightly sealed container inside a desiccator within the glove box or in a sealed container within a larger, inerted vessel outside the glove box. Containers should be dated upon receipt and opening.[14]

-

Spill Management: In case of a small spill inside a glove box, carefully collect the material with dry tools. For spills outside an inert environment, cover the material immediately with a dry, inert powder like Met-L-X, dry sand, or sodium carbonate. Do NOT use water or a CO₂ fire extinguisher.

-

Waste Disposal: Unused material must be quenched carefully. This is typically done by slowly adding the material to a non-reactive solvent (e.g., toluene) and then cautiously adding a less reactive alcohol like isopropanol, followed by ethanol (B145695) or methanol, often under cooling.[16] Collect all contaminated materials for hazardous waste disposal.

Protocol for Determining Moisture Content (Karl Fischer Titration)

Karl Fischer (KF) titration is the gold-standard method for accurately determining trace amounts of water in a sample.[19] A coulometric KF titrator is particularly suitable for the very low moisture levels expected in a pure, properly handled sample of LiOTMS.[20]

-

Apparatus: Automated coulometric Karl Fischer titrator equipped with a titration cell, generator electrode, and detector electrode.

-

Reagents: Anhydrous KF solvent (e.g., specialized methanol-based or ethanol-based formulations) and anolyte/catholyte solutions suitable for coulometric titration.[20][21]

-

System Preparation: Ensure the KF titrator is in a dry, low-humidity environment. The titration cell must be thoroughly dried and conditioned by running the titrator until a stable, low drift rate is achieved.

-

Sample Preparation (in a Glove Box): a. Accurately weigh a sample of LiOTMS (typically 50-100 mg, depending on expected water content) into a dry, gas-tight syringe or a sealed sample vial. b. All sample handling and weighing must be performed under an inert atmosphere to prevent moisture uptake from the air.

-

Titration: a. Quickly and carefully inject the sample directly into the conditioned KF titration cell. b. Start the titration immediately. The instrument will electrochemically generate iodine, which reacts with the water from the sample. c. The endpoint is detected potentiometrically when an excess of iodine is present.[19] d. The instrument calculates the water content in ppm or percentage based on the total charge passed to generate the iodine.

-

Validation: Regularly verify the instrument's accuracy using a certified water standard.

Protocol for Assessing Hygroscopicity (Dynamic Vapor Sorption - DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the rate and extent of solvent sorption by a sample at controlled temperature and relative humidity (RH).[22][23][24] Performing a DVS experiment on LiOTMS is highly challenging due to its reactivity, but a conceptual protocol would involve a specialized, hermetically sealed DVS instrument capable of handling reactive materials.

-

Apparatus: A DVS instrument with an ultra-sensitive microbalance and the ability to operate under a dry, inert gas (e.g., nitrogen).[22][25]

-

Sample Preparation: a. Inside a glove box, place a small, accurately weighed amount of LiOTMS (typically 5-10 mg) onto the DVS sample pan. b. Load the sample pan into a sealed transfer vessel.

-

Experiment Setup: a. Transfer the sealed vessel to the DVS instrument and load the sample onto the microbalance under a continuous purge of dry nitrogen gas (0% RH). b. Allow the sample mass to stabilize at 0% RH to establish the initial dry weight.

-

Sorption/Desorption Isotherm: a. Program the instrument to increase the relative humidity in a stepwise fashion (e.g., from 0% to 5% RH in 1% steps). b. At each step, the instrument will hold the RH constant until the sample mass change over time ( dm/dt ) falls below a predefined equilibrium value. c. NOTE: Due to the irreversible reaction of LiOTMS with water, a traditional sorption/desorption isotherm is not possible. The experiment would instead measure the mass gain due to the chemical reaction (hydrolysis) at very low humidity levels. The mass gain would be significantly higher than expected for simple physisorption. d. The experiment would likely be terminated at a very low RH (e.g., <5%) once a significant, continuous mass gain indicates decomposition rather than reversible sorption.

-

Data Analysis: The resulting data would be a plot of mass change (%) versus RH, illustrating the RH level at which significant water uptake and reaction begin.

Conclusion

Lithium trimethylsilanolate is a powerful and versatile chemical reagent, but its utility is intrinsically linked to an acute awareness and control of its environment. Its pronounced hygroscopic nature and high reactivity with both water and carbon dioxide are not minor considerations but defining characteristics that dictate all aspects of its lifecycle in the laboratory—from procurement and storage to handling and disposal. For researchers in drug development and materials science, mastering the anhydrous and anaerobic techniques detailed in this guide is a prerequisite for obtaining reliable, reproducible results and, most importantly, ensuring a safe laboratory environment. The failure to rigorously exclude moisture will invariably lead to reagent degradation, compromised experiments, and potential safety hazards.

References

- 1. Lithium trimethylsilanolate | 2004-14-0 | Benchchem [benchchem.com]

- 2. Buy Lithium trimethylsilanolate | 2004-14-0 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. chembk.com [chembk.com]

- 6. Lithium trimethylsilanolate | C3H9LiOSi | CID 74821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 三甲基硅醇锂 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. What is the effect of moisture on lithium-ion batteries – Xwell Battery Machines [xwellcn.com]

- 10. The Effect Of Moisture On Lithium Batteries [tobmachine.com]

- 11. How much influence does moisture have on lithium-ion batteries? - Knowledge [chilweebattery.com]

- 12. dlnenergy.com [dlnenergy.com]

- 13. electrochemsci.org [electrochemsci.org]

- 14. ors.od.nih.gov [ors.od.nih.gov]

- 15. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]

- 16. uvic.ca [uvic.ca]

- 17. cmu.edu [cmu.edu]

- 18. uwaterloo.ca [uwaterloo.ca]

- 19. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 20. quveon.com [quveon.com]

- 21. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 22. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 23. mt.com [mt.com]

- 24. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 25. Dynamic Vapour Sorption - Ankersmid.eu [ankersmid.eu]

An In-depth Technical Guide to the Reaction of Lithium Trimethylsilanolate with Carbon Dioxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the reaction between lithium trimethylsilanolate (LiOSi(CH₃)₃) and carbon dioxide (CO₂). This reaction is of interest due to its potential as a method for CO₂ capture and as a synthetic route to lithium carbonate and other valuable organosilicon compounds. This document details the synthesis of the starting material, lithium trimethylsilanolate, proposes a mechanism for its reaction with carbon dioxide, provides hypothetical experimental protocols, and discusses the potential applications of this chemistry in drug development and other fields. While direct, peer-reviewed studies on this specific reaction are limited, this guide consolidates information from related chemistries to provide a thorough and practical resource.

Synthesis of Lithium Trimethylsilanolate

The most common and well-documented method for the synthesis of lithium trimethylsilanolate is the reaction of hexamethyldisiloxane (B120664) with a lithium source, such as lithium hydroxide (B78521).[1]

Experimental Protocol: Synthesis of Lithium Trimethylsilanolate

This protocol is adapted from established procedures for the synthesis of alkali metal silanolates.[1]

Materials:

-

Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃)

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Anhydrous toluene (B28343) or other suitable aprotic solvent

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Under an inert atmosphere, charge the three-neck round-bottom flask with lithium hydroxide monohydrate and hexamethyldisiloxane in a suitable solvent such as toluene.

-

Equip the flask with a mechanical stirrer and a reflux condenser.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of water, which can be collected in a Dean-Stark trap.

-

Continue refluxing for 24-48 hours or until the reaction is complete (e.g., as determined by the cessation of water evolution or by monitoring the disappearance of starting materials via GC).

-

After completion, cool the reaction mixture to room temperature.

-

The product, lithium trimethylsilanolate, will precipitate as a white solid.

-

Isolate the solid product by filtration under an inert atmosphere.

-

Wash the solid with a dry, non-polar solvent (e.g., hexanes) to remove any unreacted hexamethyldisiloxane.

-

Dry the product under vacuum to yield pure lithium trimethylsilanolate.

Reaction with Carbon Dioxide: Proposed Mechanism and Pathway

The reaction of lithium trimethylsilanolate with carbon dioxide is anticipated to proceed via a nucleophilic addition mechanism. The oxygen atom of the silanolate is a strong nucleophile that attacks the electrophilic carbon atom of carbon dioxide.

Proposed Reaction Pathway

Caption: Proposed reaction pathway for lithium trimethylsilanolate with CO₂.

The initial product of this reaction is lithium trimethylsilyl carbonate. This species is expected to be sensitive to moisture and may hydrolyze to form lithium carbonate and trimethylsilanol.

Experimental Protocol: Reaction of Lithium Trimethylsilanolate with Carbon Dioxide

The following is a proposed experimental protocol based on general procedures for the carboxylation of organometallic reagents.

Materials:

-

Lithium trimethylsilanolate

-

Dry carbon dioxide gas

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a septum

-

Magnetic stirrer

-

Gas inlet tube or balloon filled with carbon dioxide

-

Apparatus for handling air-sensitive reagents

Procedure:

-

Under an inert atmosphere, dissolve or suspend lithium trimethylsilanolate in a dry aprotic solvent in a Schlenk flask.

-

Cool the mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the exothermicity of the reaction.

-

Slowly bubble dry carbon dioxide gas through the stirred solution or introduce it via a balloon.

-

Monitor the reaction progress by TLC (if applicable) or by quenching aliquots and analyzing by NMR or GC-MS after derivatization.

-

Once the reaction is complete, the resulting lithium trimethylsilyl carbonate can be isolated by removal of the solvent under vacuum. Extreme care must be taken to avoid exposure to moisture.

-

Alternatively, the reaction mixture can be quenched with water or an aqueous acid to produce lithium carbonate, which can then be isolated.

Quantitative Data Summary

As of the date of this guide, specific quantitative data for the reaction of lithium trimethylsilanolate with carbon dioxide is not widely available in peer-reviewed literature. The following table presents hypothetical data based on analogous reactions and is intended for illustrative purposes.

| Parameter | Expected Value/Range | Notes |

| Yield of LiOCO₂Si(CH₃)₃ | > 90% | Based on the high reactivity of alkoxides and silanolates with CO₂ under anhydrous conditions. |

| Reaction Time | < 1 hour | The reaction is expected to be rapid, especially at low temperatures. |

| Optimal Temperature | -78 °C to 0 °C | Low temperatures are generally used to control the reaction rate and minimize side reactions. |

| Solvent | THF, Diethyl Ether | Aprotic, non-polar or weakly polar solvents are suitable. |

Characterization of the Product: Lithium Trimethylsilyl Carbonate

The direct product, lithium trimethylsilyl carbonate, is expected to be a moisture-sensitive solid. Its characterization would require anhydrous spectroscopic techniques.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A single sharp peak in the upfield region (around 0.1-0.3 ppm) corresponding to the nine equivalent protons of the trimethylsilyl group. |

| ¹³C NMR | A resonance for the methyl carbons of the trimethylsilyl group and a downfield resonance for the carbonate carbon. |

| ²⁹Si NMR | A single resonance characteristic of a tetracoordinate silicon in a trimethylsilyl group. |

| FT-IR | Strong absorption bands corresponding to the C=O stretching of the carbonate group (typically in the range of 1650-1750 cm⁻¹) and Si-C and Si-O stretching vibrations. |

| Mass Spec. | Fragmentation patterns corresponding to the loss of CO₂ and the trimethylsilyl group would be expected under appropriate ionization conditions. |

Logical Workflow for Synthesis and Reaction

The following diagram illustrates the logical workflow from the synthesis of the starting material to the final product.

Caption: Experimental workflow for the synthesis and reaction of LiOSi(CH₃)₃.

Applications in Drug Development

The chemistry of lithium trimethylsilanolate and its reaction with carbon dioxide can be relevant to drug development in several ways:

-

CO₂ Transport and Delivery: The reversible reaction with CO₂ suggests that silyl (B83357) carbonate species could be investigated as potential carriers for the controlled delivery of carbon dioxide in biological systems, although this is a speculative application that would require significant further research.

-

Precursor to Lithium Carbonate: The reaction provides a synthetic route to lithium carbonate.[1] Lithium carbonate is a well-established drug for the treatment of bipolar disorder. The ability to produce high-purity lithium carbonate from this reaction could be of interest in pharmaceutical manufacturing.

-

pH-Sensitive Moieties: The silyl carbonate linkage is sensitive to hydrolysis. This property could potentially be exploited in the design of prodrugs or drug delivery systems where the release of an active pharmaceutical ingredient (API) is triggered by a change in pH.

-

Biocompatible Silicon-Containing Scaffolds: Organosilicon compounds are of increasing interest in medicinal chemistry due to their unique physicochemical properties. This reaction provides a method for incorporating carbonate functionalities into silicon-containing molecules, which could be building blocks for novel drug candidates or biomaterials.

Conclusion

The reaction of lithium trimethylsilanolate with carbon dioxide represents a facile and efficient method for the formation of lithium trimethylsilyl carbonate. While this specific reaction is not extensively detailed in the current literature, by drawing parallels with analogous chemical transformations, a clear picture of the reaction mechanism, potential experimental procedures, and expected outcomes can be constructed. This in-depth technical guide provides a solid foundation for researchers and professionals in drug development to explore the potential of this chemistry in their work, from the synthesis of valuable starting materials to the design of novel therapeutic agents and delivery systems. Further experimental investigation is warranted to fully elucidate the quantitative aspects and expand the synthetic utility of this reaction.

References

Lithium Trimethylsilanolate: A Comprehensive Technical Guide for Nucleophilic Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium trimethylsilanolate (LiOTMS or TMSOLi) is a versatile and highly valuable organosilicon reagent in modern organic synthesis.[1] Characterized by the polar Li-O-Si linkage, it exhibits potent nucleophilic and basic properties, making it an effective tool for a range of chemical transformations.[1][2] Its utility is particularly pronounced in the mild and efficient hydrolysis of esters, nucleophilic ring-opening of epoxides, and as an initiator in anionic polymerization.[1][2] This guide provides an in-depth analysis of its synthesis, properties, and applications as a nucleophilic reagent, complete with experimental protocols and quantitative data to support its practical implementation in research and development.

Synthesis of Lithium Trimethylsilanolate

The preparation of lithium trimethylsilanolate is primarily achieved through the cleavage of the stable and readily available starting material, hexamethyldisiloxane (B120664) ((CH₃)₃SiOSi(CH₃)₃).[1] Two principal methods dominate its synthesis: one suitable for laboratory scale and the other for industrial production.

Laboratory-Scale Synthesis via Organolithium Reagent

A convenient and high-yield method for laboratory settings involves the reaction of hexamethyldisiloxane with an organolithium reagent, such as methyllithium (B1224462) (CH₃Li).[1][3] This reaction provides a solution of lithium trimethylsilanolate that can be used directly for subsequent reactions.[3]

Industrial-Scale Synthesis via Lithium Hydroxide (B78521)

For larger-scale and more economical production, the reaction of hexamethyldisiloxane with lithium hydroxide monohydrate (LiOH·H₂O) is preferred.[1][2][4] This method avoids the use of more hazardous and expensive organolithium reagents.[4]

Experimental Protocols

Protocol 2.3.1: Synthesis from Hexamethyldisiloxane and Methyllithium[3]

-

To a solution of hexamethyldisiloxane in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyllithium dropwise at room temperature.

-

Stir the resulting mixture for a specified period to ensure complete reaction.

-

The resulting solution of lithium trimethylsilanolate can be titrated and used directly in subsequent synthetic steps.

Protocol 2.3.2: Synthesis from Hexamethyldisiloxane and Lithium Hydroxide Monohydrate[4][5]

-

In a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge hexamethyldisiloxane, lithium hydroxide monohydrate, and a mixed organic solvent (e.g., absolute ethanol and cyclohexane).[4][5] The molar ratio of hexamethyldisiloxane to LiOH·H₂O is typically 1:1.[4]

-

Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring (100-150 rpm) for 24 to 48 hours.[4][5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid product.

-

Dry the obtained white solid under vacuum (e.g., 0.1 MPa at 80°C) for 2 to 4 hours to yield the lithium trimethylsilanolate product.[4][5]

| Parameter | Method 1: Organolithium | Method 2: Lithium Hydroxide |

| Starting Materials | Hexamethyldisiloxane, Methyllithium | Hexamethyldisiloxane, LiOH·H₂O |

| Solvent | THF | Ethanol/Cyclohexane (or similar) |

| Conditions | Room Temperature | Reflux (24-48 hours) |

| Product Form | Solution in THF | Isolated White Solid |

| Scale | Laboratory | Industrial |

| Yield | High | 80-93%[5] |

| Reference | [3] | [4][5] |

| Table 1. Comparison of Synthetic Methods for Lithium Trimethylsilanolate. |

Properties and Reactivity

Physical and Chemical Properties

Lithium trimethylsilanolate is typically a white solid that is soluble in some organic solvents like THF, dichloromethane, and DMF.[3][] It is sensitive to moisture and carbon dioxide, readily reacting with atmospheric water to form lithium hydroxide and hexamethyldisiloxane.[1]

| Property | Value | Reference |

| Molecular Formula | C₃H₉LiOSi | [2][] |

| Molecular Weight | 96.13 g/mol | [2][] |

| Appearance | White to off-white solid/powder | [2][] |

| Assay | ~95% | [7] |

| SMILES | [Li+].C--INVALID-LINK--(C)[O-] | [][7] |

| InChI Key | OXOZHAWWRPCVGL-UHFFFAOYSA-N | [][7] |

Table 2. Physicochemical Properties of Lithium Trimethylsilanolate.

Nucleophilicity and Basicity

The high polarity of the Li-O-Si bond confers a significant degree of nucleophilicity to the oxygen atom.[1] This makes LiOTMS a potent nucleophile in various transformations.[1][2] Concurrently, it is a strong, non-nucleophilic base, capable of deprotonating a range of acidic compounds.[2][8] Its basic character necessitates handling under anhydrous conditions to prevent reaction with protic solvents or atmospheric moisture.[1]

Comparative Reactivity

The reactivity of alkali metal trimethylsilanolates (MOSiMe₃) is influenced by the cation (M = Li, Na, K).[1] While the nucleophilicity of the silanolate anion generally increases down the group (K > Na > Li) due to a weaker M-O bond, the small ionic radius and high charge density of the Li⁺ cation enhance its Lewis acidity.[1] This increased Lewis acidity can activate substrates, making LiOTMS more reactive in specific contexts, such as nucleophilic substitutions where coordination of the cation is a key step.[1]

Applications as a Nucleophilic Reagent

Ester Hydrolysis (Saponification)

One of the most prominent applications of lithium trimethylsilanolate is the cleavage of esters to their corresponding carboxylic acids under mild, anhydrous conditions.[1] This transformation is highly efficient for a wide range of esters. The reaction is believed to proceed via a nucleophilic attack of the trimethylsilanolate anion on the ester's acyl carbon.

"LiOTMS" [label=<

(CH₃)₃SiO⁻ Li⁺

];

"Ester" [label=<

R O OR'

];

"Tetrahedral_Intermediate" [label=<

R O⁻ OR'

OSi(CH₃)₃

];